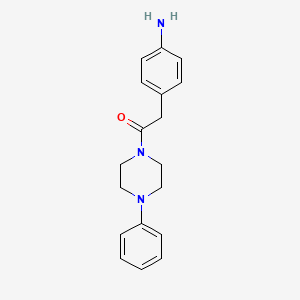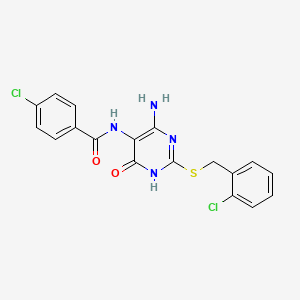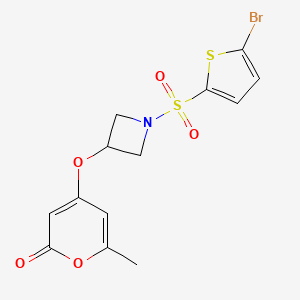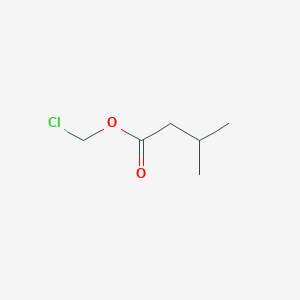
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is an organo-synthetic compound that has recently become a subject of scientific research due to its potential applications in a variety of fields. This compound has a unique structure that contains both an aminophenyl and a phenylpiperazin-1-yl moiety. It has been shown to have a wide variety of biochemical and physiological effects, making it a promising target for further research.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
Research by Merugu et al. (2010) explored the synthesis of compounds related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, focusing on their antibacterial activity. This study utilized microwave irradiation for efficient synthesis and identified the antibacterial potential of these compounds.
Electrochemical Synthesis in Aqueous Solutions
Nematollahi & Amani (2011) investigated the electrochemical oxidation of related phenylpiperazine derivatives in aqueous solutions. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing a sustainable approach to chemical synthesis.
Anti-Inflammatory and Analgesic Properties
A study by Gevorgyan et al. (2017) synthesized related compounds and evaluated their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This research highlights the potential therapeutic applications of these compounds.
Synthesis of Transparent Polyimides
Research conducted by Chang et al. (2012) involved the synthesis of diamines related to 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one for producing high-Tg, transparent polyimides. This application demonstrates the material science potential of these compounds.
Rapid Synthesis Using Microwave Heating
A study by Menteşe et al. (2015) showcased the rapid synthesis of benzimidazole derivatives using microwave heating. This efficient method represents a significant advancement in the synthesis of complex organic compounds.
Antimycobacterial Activity Evaluation
Waisser et al. (2007) evaluated the in vitro antimycobacterial activity of related compounds against pathogenic strains, highlighting their potential use in treating bacterial infections.
Eigenschaften
IUPAC Name |
2-(4-aminophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGOYJRUVXRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)
![N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2373503.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)


![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)

![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2373523.png)